

Technical Monograph: 2-(3-Chlorophenyl)butanoic Acid

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)butanoic acid

CAS No.: 188014-55-3

Cat. No.: B2809201

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Abstract

This technical guide provides a comprehensive analysis of **2-(3-chlorophenyl)butanoic acid**, a fine chemical intermediate belonging to the

-arylalkanoic acid class. Structurally analogous to the "profen" family of non-steroidal anti-inflammatory drugs (NSAIDs) and various agrochemical herbicides, this compound serves as a critical scaffold in medicinal chemistry and organic synthesis. This document details the physicochemical properties, validated synthetic pathways, and rigorous analytical protocols required for its research and development application.

Part 1: Chemical Identity & Physicochemical Properties[1]

The compound is characterized by a butyric acid backbone substituted at the

-position (C2) with a 3-chlorophenyl moiety. The presence of the chlorine atom at the meta position influences both the lipophilicity and the metabolic stability of the scaffold compared to its non-halogenated analogs.

Table 1: Core Chemical Data

Property	Specification
Chemical Name	2-(3-Chlorophenyl)butanoic acid
CAS Number	188014-55-3
Molecular Formula	
Molecular Weight	198.65 g/mol
Physical State	White to off-white crystalline solid
Melting Point	78–82 °C (Predicted range based on isomers)
pKa	~4.4 (Carboxylic acid)
logP	~3.1 (Predicted)
Solubility	Soluble in MeOH, DCM, DMSO; Sparingly soluble in water
Chirality	One stereocenter at C2; exists as (R) and (S) enantiomers

Part 2: Synthetic Pathways

For research and scale-up, two primary methodologies are recommended. Method A utilizes classical enolate chemistry, offering cost-effectiveness for gram-scale synthesis. Method B employs transition-metal catalysis, suitable for high-throughput library generation.

Method A: -Alkylation of Phenylacetic Acid Derivatives (Recommended)

This pathway is preferred for its robustness and use of inexpensive starting materials.

- Esterification: 3-Chlorophenylacetic acid is converted to its ethyl ester using
in ethanol to protect the carboxylic acid and increase
-proton acidity.

- **Enolate Formation:** The ester is treated with a strong base (LDA or NaH) in anhydrous THF at -78°C or 0°C to generate the enolate.
- **Alkylation:** Ethyl iodide (EtI) is added. The ethyl group attacks the α -carbon.
- **Hydrolysis:** The resulting ester is saponified using LiOH in THF/Water, followed by acidic workup to yield the free acid.

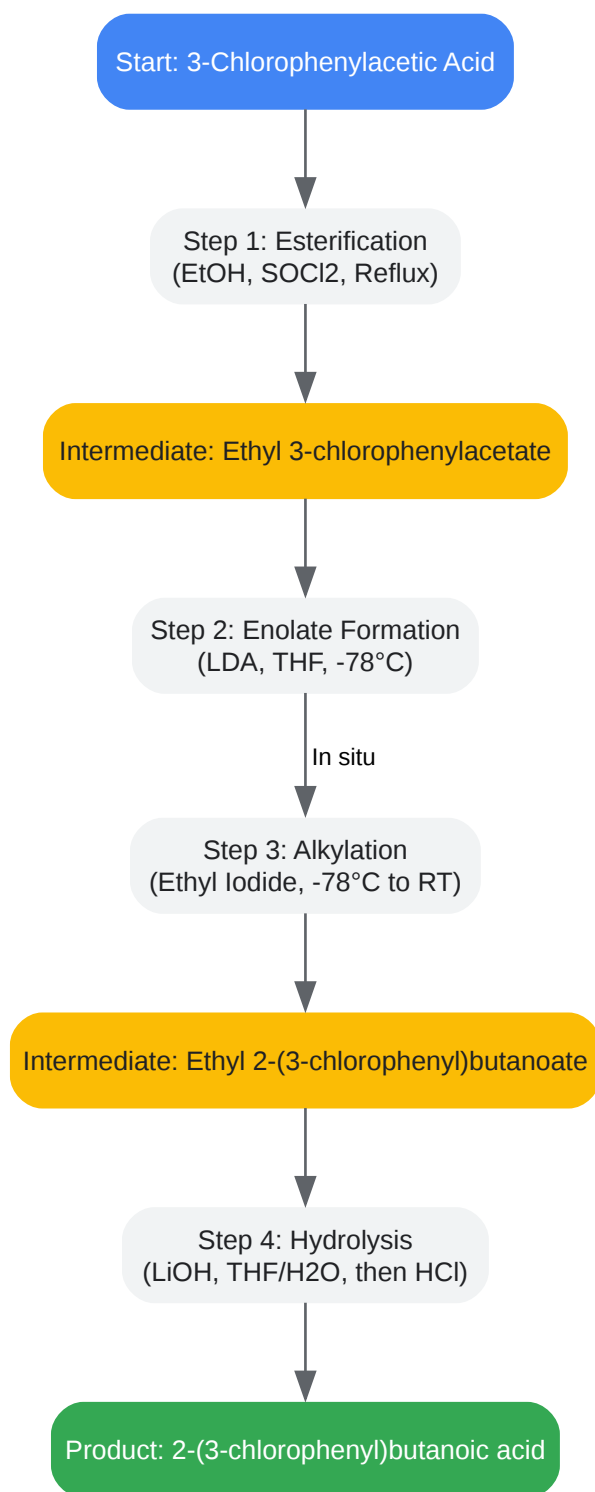
Critical Control Point: Mono-alkylation vs. di-alkylation. The use of LDA (1.05 eq) at low temperatures strictly controls the stoichiometry to prevent double alkylation.

Method B: Pd-Catalyzed α -Arylation

Direct coupling of ethyl butyrate with 1-chloro-3-halobenzene (e.g., 1-bromo-3-chlorobenzene) using a Palladium catalyst (e.g.,

with Xantphos). This method is shorter but requires expensive catalysts and inert atmosphere glovebox techniques.

Visualization: Synthetic Workflow (Method A)



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Figure 1: Step-wise synthetic logic for the classical alkylation route, prioritizing control over side reactions.

Part 3: Analytical Characterization[2]

Validating the identity and purity of **2-(3-chlorophenyl)butanoic acid** requires a multi-modal approach. The presence of the chiral center necessitates chiral HPLC if the enantiomers are to be distinguished.

Nuclear Magnetic Resonance (NMR)

NMR (400 MHz,

):

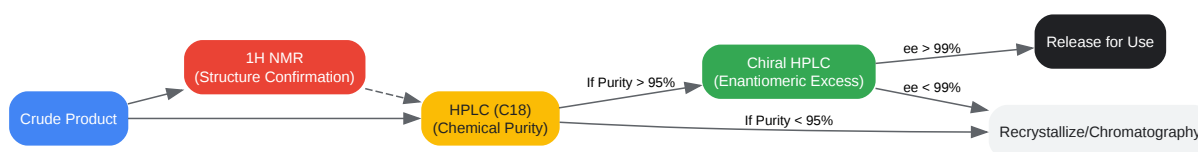
- 11.0-12.0 (br s, 1H): Carboxylic acid proton (-COOH).
- 7.10-7.40 (m, 4H): Aromatic protons. The 3-chloro substitution pattern typically shows a singlet-like peak for H2 (between Cl and alkyl), a multiplet for H4/H5/H6.
- 3.45 (t, 1H): Benzylic -proton.
- 1.80-2.10 (m, 2H): Methylene protons of the ethyl group (). These are diastereotopic due to the adjacent chiral center, often appearing as complex multiplets.
- 0.95 (t, 3H): Methyl protons ().

High-Performance Liquid Chromatography (HPLC)

- Purity Method (Achiral):
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μ m).
 - Mobile Phase: Gradient 0.1% TFA in Water (A) / Acetonitrile (B). 5% B to 95% B over 10 min.

- Detection: UV at 220 nm and 254 nm.
- Chiral Method (Enantiomeric Excess):
 - Column: Chiralpak AD-H or OD-H (Daicel).
 - Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
 - Flow Rate: 1.0 mL/min.
 - Rationale: The acidic additive (TFA) is crucial to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

Visualization: Analytical Decision Tree



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Figure 2: Quality control workflow ensuring both chemical and stereochemical integrity.

Part 4: Safety & Handling

- Hazard Identification: As an arylalkanoic acid, it is likely an irritant to eyes, respiratory system, and skin (H315, H319, H335).
- Handling: Use standard PPE (gloves, lab coat, safety glasses). Handle in a fume hood to avoid dust inhalation.
- Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers.

References

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Sources

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